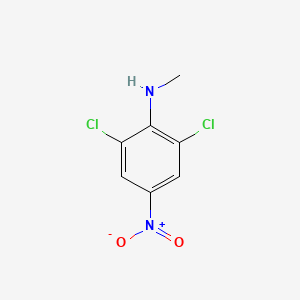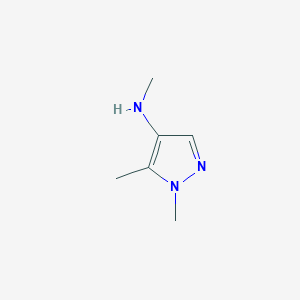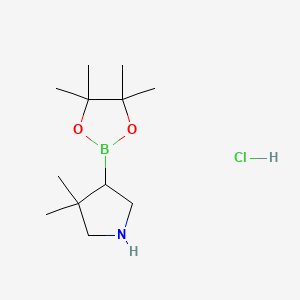
(2S,3S)-3-Methyl-2-(N-methylacetamido)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-Methyl-2-(N-methylacetamido)pentanoic acid is an organic compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Methyl-2-(N-methylacetamido)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-pentenoic acid and N-methylacetamide.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve high yields and purity.
化学反応の分析
Types of Reactions
(2S,3S)-3-Methyl-2-(N-methylacetamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Catalysts: Catalysts like palladium on carbon, platinum, and nickel are often employed to facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(2S,3S)-3-Methyl-2-(N-methylacetamido)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S,3S)-3-Methyl-2-(N-methylacetamido)pentanoic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- (2S,3S)-3-Methyl-2-(N-ethylacetamido)pentanoic acid
- (2S,3S)-3-Methyl-2-(N-methylpropionamido)pentanoic acid
- (2S,3S)-3-Methyl-2-(N-methylbutyramido)pentanoic acid
Uniqueness
(2S,3S)-3-Methyl-2-(N-methylacetamido)pentanoic acid is unique due to its specific stereochemistry and the presence of the N-methylacetamido group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-5-6(2)8(9(12)13)10(4)7(3)11/h6,8H,5H2,1-4H3,(H,12,13)/t6-,8-/m0/s1 |
InChIキー |
TZVQLYPYRSPMCQ-XPUUQOCRSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)C |
正規SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Aminomethyl)cyclopropyl]propan-1-ol](/img/structure/B13494650.png)
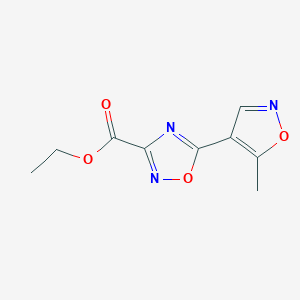
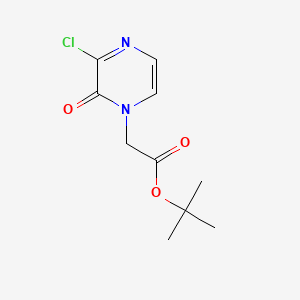
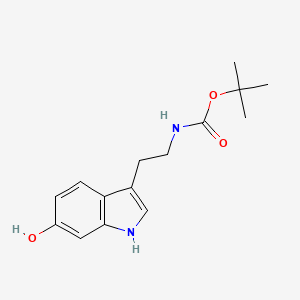
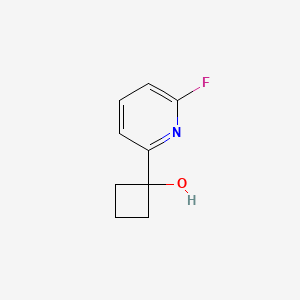

![2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B13494680.png)
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)

